molecular formula C15H20N2OS2 B6647462 N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide

N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide

Cat. No. B6647462
M. Wt: 308.5 g/mol
InChI Key: RPYVYLOATCGWAK-UHFFFAOYSA-N
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Description

N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide, also known as ETC-159, is a small molecule inhibitor that targets the enzyme GLI transcription factors. GLI transcription factors are involved in the Hedgehog signaling pathway, which plays a critical role in embryonic development and tissue regeneration. The Hedgehog signaling pathway has also been implicated in several types of cancer, making GLI transcription factors an attractive target for cancer therapy.

Mechanism of Action

N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide inhibits GLI transcription factors by binding to a specific site on the protein. This prevents GLI transcription factors from binding to DNA and activating genes involved in cell proliferation and survival. By inhibiting GLI transcription factors, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been well-tolerated and has demonstrated efficacy in reducing tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is its specificity for GLI transcription factors, which reduces the risk of off-target effects. However, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, the cost of synthesizing N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide may be a limitation for some labs.

Future Directions

Several potential future directions for N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide research include:
1. Clinical trials to evaluate the safety and efficacy of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide in humans.
2. Combination therapy studies to investigate the potential synergistic effects of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide with other cancer therapies.
3. Studies to explore the role of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide in other diseases or conditions where the Hedgehog signaling pathway is implicated, such as fibrosis or neurodegenerative diseases.
4. Development of more efficient and cost-effective synthesis methods for N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide.
5. Studies to investigate the potential for N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide to overcome drug resistance in cancer cells.
In conclusion, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is a promising small molecule inhibitor that targets GLI transcription factors in the Hedgehog signaling pathway. While further research is needed to evaluate its safety and efficacy in humans, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has demonstrated efficacy in preclinical studies and has potential as a cancer therapy.

Synthesis Methods

The synthesis of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide involves the condensation of 4-methyl-2-thiophen-2-yl-1,3-thiazol-5-amine with 2-ethylbutyryl chloride in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.

Scientific Research Applications

N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of several types of cancer cells, including pancreatic cancer, basal cell carcinoma, and medulloblastoma. N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS2/c1-4-11(5-2)9-16-14(18)13-10(3)17-15(20-13)12-7-6-8-19-12/h6-8,11H,4-5,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYVYLOATCGWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CNC(=O)C1=C(N=C(S1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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